4-Octanone, 8-chloro-
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Overview
Description
4-Octanone, 8-chloro- is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of 4-octanone, which is a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 8-chloro- typically involves the chlorination of 4-octanone. One common method is the free radical chlorination, where 4-octanone is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in a non-polar solvent like carbon tetrachloride.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 8-chloro- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves:
Continuous addition of chlorine gas: to a solution of 4-octanone.
Use of UV light: to initiate the reaction.
Efficient cooling systems: to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Octanone, 8-chloro- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Major Products Formed
Oxidation: 8-chlorooctanoic acid.
Reduction: 8-chloro-4-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Octanone, 8-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octanone, 8-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in:
Electrophilic reactions: Making the compound reactive towards nucleophiles.
Enzyme inhibition: Potentially inhibiting enzymes by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
4-Octanone: The non-chlorinated parent compound.
4-Octanol: The alcohol derivative.
8-Chlorooctanoic acid: The oxidized form.
Uniqueness
4-Octanone, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated counterparts.
Properties
CAS No. |
106230-25-5 |
---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
8-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-2-5-8(10)6-3-4-7-9/h2-7H2,1H3 |
InChI Key |
POHQIGCIXQDILA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCCl |
Origin of Product |
United States |
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